5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid is a chemical compound classified within the isoxazole family, characterized by a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. This compound features a 3,4-dichlorophenyl group, which contributes to its unique chemical and biological properties. It is identified by the CAS number 876710-49-5 and has the molecular formula CHClNO with a molecular weight of 258.06 g/mol .
The synthesis of 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid typically involves multi-step reactions, primarily focusing on cyclization processes. A common synthetic route includes:
The molecular structure of 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid consists of an isoxazole ring attached to a carboxylic acid group and a dichlorophenyl substituent. The presence of chlorine atoms on the phenyl group enhances its reactivity and biological activity.
5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid can undergo various chemical transformations:
The specific conditions for these reactions depend on the desired products and may include variations in temperature, pressure, and concentration of reagents.
The mechanism of action for 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid largely pertains to its biological activities. Research indicates potential antimicrobial and antifungal properties, suggesting that it may interfere with microbial cell wall synthesis or metabolic pathways critical for pathogen survival .
Studies have shown that derivatives of isoxazole compounds exhibit significant bioactivity against various pathogens, potentially due to their ability to disrupt cellular processes through interaction with specific enzymes or receptors involved in metabolism .
5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid has diverse applications across various fields:
Isoxazole derivatives constitute a privileged scaffold in modern medicinal chemistry due to their versatile bioactivity profile and favorable physicochemical properties. The isoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, serves as a bioisostere for ester and amide functionalities while exhibiting enhanced metabolic stability. This characteristic is particularly valuable in the development of antimicrobial and anti-inflammatory agents, where molecular stability in biological systems is paramount. The structural hybrid of isoxazole with carboxylic acid functionality, as exemplified by 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid (molecular formula: C₁₀H₅Cl₂NO₃; molecular weight: 258.06 g/mol), creates a pharmacophore with significant potential for targeted therapeutic applications [4] .
Recent research highlights the exceptional promise of isoxazole-carboxylic acid hybrids in tuberculosis treatment. In whole-cell screening studies, methyl ester derivatives of 5-aryl-isoxazole-3-carboxylic acids demonstrate potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). These compounds are hypothesized to function as prodrugs with a pyrazinamide-like mechanism, offering a safer alternative to mutagenic nitro-containing anti-TB scaffolds. Significantly, structural optimization through linear linkers dramatically enhances anti-TB efficacy. In particular, ureido variants incorporating the 5-(3,4-dichlorophenyl)isoxazole-3-methyl ester moiety have demonstrated remarkable potency, with one derivative exhibiting a MIC (Minimum Inhibitory Concentration) value of 0.25 µg/mL against Mtb H37Rv – indicating substantial chemotherapeutic potential against a major global health threat [3].
Table 1: Key Physicochemical Properties of 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic Acid
Property | Value | Measurement/Prediction Method |
---|---|---|
Molecular Formula | C₁₀H₅Cl₂NO₃ | - |
Molecular Weight | 258.06 g/mol | - |
Boiling Point | 485.6 ± 45.0 °C | Predicted |
Density | 1.543 ± 0.06 g/cm³ | Predicted |
pKa | 3.17 ± 0.10 | Predicted |
Melting Point (Analog Ref) | 178-186°C (2,4-dichloro isomer) | Experimental (HPLC) |
Storage Conditions | 0-8°C | Recommended |
The 3,4-dichlorophenyl substituent is a strategically significant pharmacophore in bioactive molecule design, profoundly influencing ligand-receptor interactions and overall biological activity. This substitution pattern confers distinct advantages:
Enhanced Lipophilicity and Membrane Permeability: The presence of two chlorine atoms significantly increases the compound's lipophilicity (predicted LogP contributing to improved passive diffusion across biological membranes. This is critical for compounds targeting intracellular pathogens like Mycobacterium tuberculosis or intracellular enzymes. The chlorine atoms contribute to a higher density and potentially better pharmacokinetic properties, although specific ADME studies on this compound are limited in the retrieved data [2] [5].
Steric and Electronic Modulation of Target Binding: Chlorine atoms, being both moderately electronegative and sterically significant, exert strong electronic effects on the phenyl ring. This electron-withdrawing character polarizes the aromatic system, potentially enhancing hydrogen bonding or dipole-dipole interactions with complementary regions in the target protein's binding pocket. The specific 3,4-disubstitution pattern creates a well-defined spatial orientation that optimally complements steric constraints within the binding sites of key biological targets .
Empirical Correlation with Potency: The biological data strongly supports the superiority of the 3,4-dichlorophenyl motif in the isoxazole carboxylic acid series. In anti-tubercular screening, urea derivatives featuring the 5-(3,4-dichlorophenyl)isoxazole core consistently outperformed analogues bearing other halogenated phenyl groups (e.g., 4-chlorophenyl) or non-halogenated phenyl rings. This specific substitution yielded the most potent compound in the series (MIC = 0.25 µg/mL), highlighting its critical role in maximizing anti-mycobacterial efficacy [3]. Beyond TB, the 3,4-dichlorophenyl group is recognized as a key pharmacophore in other therapeutic areas. Its presence is frequently associated with potent anti-inflammatory activity, as evidenced by the research applications of the closely related isomer 5-(2,4-dichlorophenyl)isoxazole-3-carboxylic acid in developing treatments for chronic pain and inflammatory diseases . This broad applicability underscores its fundamental role in enhancing ligand affinity for diverse biological targets.
Table 2: Impact of 3,4-Dichlorophenyl-Isoxazole Hybrids in Key Research Areas
Research Area | Compound Example | Reported Activity/Potential | Key Finding |
---|---|---|---|
Anti-Tuberculosis | Ureido-linked 5-(3,4-Dichlorophenyl)isoxazole-3-methyl ester | MIC = 0.25 µg/mL (Mtb H37Rv) | Most potent ureido derivative; targets MmpL3 or acts via prodrug mechanism [3] |
Anti-Inflammatory | 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid | Anti-inflammatory agent development | Used in research for chronic pain & inflammatory diseases |
Antiviral | 5-(3,4-Dichlorophenyl)-1,2-oxazole-3-carboxylic acid | Preparation of pyrazine/imidazolidine derivatives (Hepatitis C) | Used as building block for HCV therapeutics [5] |
Material Science | Polymer incorporated dichlorophenyl isoxazole derivatives | Enhanced thermal stability & mechanical properties | Improves durability of materials |
The strategic integration of the isoxazole-3-carboxylic acid core with the 3,4-dichlorophenyl moiety creates a multifaceted pharmacophore. The carboxylic acid provides a site for salt formation (improving solubility) or for further derivatization (e.g., ester formation for prodrug strategies, amide coupling for SAR exploration). Simultaneously, the planar isoxazole ring and the halogenated phenyl group offer substantial opportunities for π-stacking and hydrophobic interactions within target binding sites. This combination delivers a synergistic effect, positioning 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid as a highly versatile and synthetically accessible building block for generating novel bioactive compounds across multiple therapeutic domains [3] [4] [5]. Its synthesis, typically achieved via multi-step sequences starting from substituted acetophenones and involving cyclization with hydroxylamine hydrochloride, is well-established, facilitating its exploration in medicinal chemistry campaigns [1].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2